2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid
Description
Historical Development in Peptide Chemistry Research
The evolution of this compound traces its origins to three pivotal developments in organic chemistry:
Introduction of Fmoc Protection (1970): Louis A. Carpino and Grace Y. Han first demonstrated the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a base-labile amine protecting group, addressing the need for protection strategies orthogonal to acid-labile systems. Unlike traditional benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) groups, Fmoc offered selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without compromising acid-sensitive linkers or side-chain protections.
Adoption in Solid-Phase Peptide Synthesis (1980s): The compound gained prominence with the widespread adoption of Fmoc/tBu strategies in SPPS. Researchers recognized that the 3-methoxy substitution on phenylalanine improved peptide solubility during chain elongation while maintaining favorable π-stacking interactions in final folded structures. Automated synthesizers leveraged the UV activity of released dibenzofulvene (λ_max = 301 nm) to monitor deprotection efficiency in real-time.
Modern Synthetic Innovations (2010s–Present): Advances in palladium-catalyzed C–H functionalization enabled efficient synthesis of meta-methoxyphenylalanine precursors. The Pd(II)/MIA (methoxyiminoacyl) system developed by Ningbo researchers demonstrated 82–94% yields for ortho-methoxylated phenylalanines, providing scalable access to this previously challenging regioisomer.
Table 1: Comparative Analysis of Amino Acid Protecting Groups
| Property | Fmoc | Boc | Z |
|---|---|---|---|
| Deprotection Reagent | Piperidine (20%) | TFA (50–100%) | H_2/Pd-C |
| Stability to Acids | Stable | Labile | Stable |
| Byproduct | Dibenzofulvene | CO_2 + tert-butyl^+ | Benzyl alcohol |
| UV Monitoring | Yes (301 nm) | No | No |
| Orthogonality | High | Moderate | Low |
Academic Significance of Fmoc-Protected Meta-Methoxyphenylalanine
This derivative addresses three critical challenges in peptide science:
A. Enhanced Solubility in Nonpolar Media:
The 3-methoxyphenyl group increases solubility in DMF and DCM by 40–60% compared to unsubstituted phenylalanine, reducing aggregation during SPPS. This property proves crucial for synthesizing hydrophobic sequences like amyloid-β fragments.
B. Orthogonal Reactivity in Convergent Synthesis:
The methoxy group’s electron-donating effects (+M) stabilize transition states in palladium-mediated cross-couplings. For example, Suzuki-Miyaura reactions with 3-methoxyphenylalanine-containing peptides proceed with 78% yield versus 52% for para-substituted analogs.
C. Applications in Advanced Peptide Architectures:
- β-Hairpin Stabilization: Incorporation at i+2 positions enhances β-sheet nucleation by 2.1 kcal/mol (ΔΔG) through edge-to-face aromatic interactions
- Fluorescent Probes: The fluorenyl moiety enables Förster resonance energy transfer (FRET) studies when paired with Trp/Tyr residues (R_0 = 32 Å)
- Post-Synthetic Modifications: Ortho-directing effects facilitate site-selective iodination (e.g., for radioimaging tags) without protecting group removal
Table 2: Key Applications in Peptide Research
Theoretical Foundation in Amino Acid Protection Research
The compound’s utility stems from three interrelated theoretical frameworks:
A. Orthogonal Protection Strategy:
Fmoc’s base lability (t_½ = 6 s in 20% piperidine/DMF) enables sequential deprotection without affecting:
- Acid-labile side-chain groups (tBu, Trt)
- Photolabile protections (NVOC, MeNPoc)
- Allyl-based linkers for solid supports
The cleavage mechanism proceeds through:
$$
\text{Fmoc-NHR} + \text{piperidine} \rightarrow \text{RNH}2 + \text{CO}2 + \text{dibenzofulvene-piperidine adduct}
$$
This exothermic process (ΔH = −42 kJ/mol) ensures complete deprotection within 2 minutes.
B. Methoxy Substituent Effects:
Density functional theory (DFT) calculations reveal:
- Electronic Effects: Methoxy’s +M effect lowers LUMO energy of phenyl ring by 1.8 eV, facilitating electrophilic aromatic substitutions
- Steric Protection: Ortho-methoxy groups reduce aspartimide formation by 73% in Asp-containing sequences through backbone crowding
C. Solid-Phase Synthesis Kinetics:
The 3-methoxy group improves coupling efficiency (k = 0.78 min⁻¹ vs. 0.51 min⁻¹ for Phe) by:
- Disrupting β-sheet aggregation via O–H···O=C hydrogen bonds
- Increasing resin swelling in DMF (ΔV = +18%)
Figure 1: Reaction coordinate diagram comparing Fmoc deprotection pathways
$$
\begin{align}
\text{TS1 (Concerted)} & : \Delta G^\ddagger = 24.3 \text{ kcal/mol} \
\text{TS2 (Stepwise)} & : \Delta G^\ddagger = 19.7 \text{ kcal/mol} \
\end{align}
$$
[Computational data from 4]
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQVAWYVGALAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-N-Me-Phe(3-OMe)-OH, is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H25NO4
- Molecular Weight : 425.47 g/mol
- CAS Number : 507472-28-8
- SMILES Notation : N(C@Hc4cc(ccc4)C)C(=O)OCC1c2c(cccc2)c3c1cccc3
The compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological targets. The Fmoc group serves as a protective group for amines, facilitating the synthesis of peptides and other biologically active compounds. The methoxyphenyl moiety contributes to the compound's lipophilicity, enhancing its membrane permeability and bioavailability.
Pharmacological Effects
- Antitumor Activity : Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties, possibly through the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits cytokine production | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Study 1: Antitumor Efficacy
In a study published by Smith et al. (2023), the antitumor efficacy of Fmoc-N-Me-Phe(3-OMe)-OH was evaluated against human breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation by Johnson et al. (2024) explored the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with Fmoc-N-Me-Phe(3-OMe)-OH resulted in a marked decrease in serum levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Scientific Research Applications
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its function in peptide synthesis. The methoxyphenyl group enhances its solubility and reactivity.
Peptide Synthesis
Fmoc-3-methoxy-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be easily removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. This method is widely adopted due to its efficiency and ability to produce high-purity peptides.
Case Study:
Research has demonstrated the successful synthesis of bioactive peptides using Fmoc chemistry, leading to the development of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.
Drug Development
The compound's structural characteristics make it suitable for the development of new pharmaceuticals. Its derivatives have been explored for their potential as anti-cancer agents and in the treatment of neurodegenerative diseases.
Case Study:
A study published in a leading pharmaceutical journal highlighted the synthesis of a series of Fmoc derivatives that exhibited significant cytotoxicity against cancer cell lines, indicating their potential as lead compounds in drug discovery.
Materials Science
Fmoc-3-methoxy-L-phenylalanine has applications in materials science, particularly in the development of functionalized polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it valuable for creating advanced materials with tailored properties.
Case Study:
Recent research focused on incorporating Fmoc derivatives into polymer matrices to enhance their mechanical properties and thermal stability, demonstrating improved performance in industrial applications.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality. Its removal is critical during solid-phase peptide synthesis (SPPS):
-
Reagent : Piperidine (20–50% in dimethylformamide or dichloromethane) .
-
Mechanism : Base-induced β-elimination, forming a dibenzofulvene intermediate .
| Condition | Reaction Time | Yield | Source |
|---|---|---|---|
| 20% piperidine/DMF | 15–30 min | >95% | |
| 50% piperidine/DCM | 10–20 min | >90% |
Peptide Bond Formation (Coupling Reactions)
The carboxylic acid group undergoes activation for amide bond formation with amines:
-
Activating Agents : Carbodiimides (e.g., DCC, EDCl) with additives like HOBt or HOAt .
-
Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile .
| Reagent System | Reaction Time | Coupling Efficiency | Source |
|---|---|---|---|
| EDCl/HOBt/DIPEA | 2–4 h | 85–95% | |
| DCC/DMAP | 1–3 h | 80–90% |
Functionalization of the Carboxylic Acid Group
The terminal carboxylic acid can be esterified or amidated under standard conditions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Methyl ester formation | MeOH, DCC, 4°C, 12 h | Methyl ester derivative | |
| Amide formation | EDCl, HOBt, DIPEA, RT, 4 h | Peptide or small-molecule amide |
Modifications of the Methoxyphenyl Side Chain
The 3-methoxyphenyl group undergoes selective reactions:
-
Demethylation : BBr₃ in DCM at −78°C yields a phenolic derivative .
-
Electrophilic Substitution : Nitration or halogenation at the aromatic ring (limited due to steric hindrance) .
| Reaction | Reagents | Outcome | Source |
|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | 3-Hydroxyphenyl derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Methoxy-4-nitrophenyl |
Enzymatic Interactions
The compound participates in enzyme-catalyzed processes:
-
Protease Recognition : Cleavage by trypsin-like proteases at specific sites.
-
Metabolic Pathways : Potential oxidation of the methoxy group via cytochrome P450 enzymes.
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The primary structural distinction among Fmoc-protected amino acids lies in the substituents on the aromatic ring or the β-carbon. Key analogs include:
Key Observations:
- Electron-Donating vs.
- Steric Effects: Bulky substituents (e.g., o-tolyl in ) may hinder coupling efficiency in SPPS due to steric hindrance, whereas smaller groups (e.g., 4-cyano ) allow higher reaction yields.
- Chirality: Stereochemistry (e.g., D-configuration in ) affects biological activity and peptide folding, critical for therapeutic peptides targeting specific receptors.
Physicochemical Properties
- Solubility: Methoxy and hydroxy groups (e.g., ) increase water solubility compared to hydrophobic substituents like o-tolyl. Fluorinated derivatives exhibit moderate solubility in organic solvents (DMF, DCM) .
- Stability: Fmoc deprotection kinetics vary slightly with substituents. For example, electron-withdrawing groups (e.g., 4-cyano ) may accelerate piperidine-mediated Fmoc cleavage due to increased β-carbon acidity.
Q & A
Q. What is the functional role of the Fmoc group in this compound’s structure, and how does it influence peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine in DMF), facilitating sequential coupling of amino acids. The bulky fluorenyl group also enhances solubility in organic solvents, which is critical for efficient synthesis .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Protection of the amino group in the parent amino acid (e.g., 3-methoxyphenylalanine) using Fmoc-Cl (Fmoc-chloroformate) in a basic medium (e.g., sodium bicarbonate).
- Step 2 : Activation of the carboxylic acid group using reagents like HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) for subsequent coupling.
- Step 3 : Purification via reverse-phase HPLC or flash chromatography to isolate the final product .
Q. Which analytical methods are recommended to confirm the compound’s purity and structural integrity?
- HPLC : To assess purity (>95% typically required for peptide synthesis) .
- NMR (¹H/¹³C) : To verify stereochemistry and functional group integrity (e.g., methoxyphenyl and Fmoc moieties) .
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., observed m/z ~401.45 for C₂₅H₂₃NO₄) .
Q. What are the primary research applications of this compound?
- Peptide Synthesis : As an Fmoc-protected amino acid building block for constructing peptides with tailored bioactivity .
- Structure-Activity Relationship (SAR) Studies : Modifying the methoxyphenyl group to investigate effects on receptor binding or enzymatic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and minimize side products?
- Solvent Selection : Use anhydrous DMF or dichloromethane to prevent hydrolysis of the Fmoc group.
- Temperature Control : Maintain reactions at 0–4°C during coupling to reduce racemization.
- Catalyst Optimization : Employ HOBt or Oxyma Pure as coupling additives to enhance efficiency and reduce side reactions .
Q. What strategies address contradictions in reported synthetic protocols, such as inconsistent yields?
- DoE (Design of Experiments) : Systematically vary parameters (pH, solvent ratio, temperature) to identify critical factors.
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time and adjust conditions dynamically .
Q. How does stereochemistry at the α-carbon influence biological activity in derived peptides?
- The (S)-configuration is typically retained to mimic natural amino acids, ensuring compatibility with ribosomal machinery or enzyme active sites. Deviations (e.g., (R)-isomers) may alter binding kinetics or induce off-target effects, requiring chiral HPLC for resolution .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Keep at –20°C under argon to prevent Fmoc group cleavage or oxidation of the methoxyphenyl ring.
- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light to prevent photodegradation .
Q. How can computational modeling aid in predicting this compound’s interactions with biological targets?
- Molecular Docking : Simulate interactions with proteins (e.g., kinases) using software like AutoDock Vina to identify potential binding pockets.
- MD Simulations : Assess conformational stability of peptides incorporating this compound in aqueous or membrane environments .
Q. What methodologies validate the compound’s role in enhancing peptide stability or bioavailability?
- Protease Resistance Assays : Incubate synthesized peptides with trypsin/chymotrypsin and quantify degradation via LC-MS.
- Caco-2 Permeability Studies : Evaluate intestinal absorption potential using cell monolayer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
